SodiuM 4-AMino-1-naphthalenesulfonate Tetrahydrate

Vue d'ensemble

Description

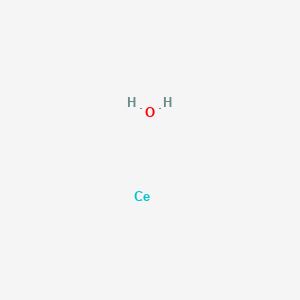

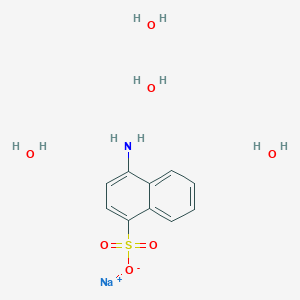

Sodium 4-Amino-1-naphthalenesulfonate Tetrahydrate, also known as Naphthionic Acid Sodium Salt Tetrahydrate, is a chemical compound with the molecular formula C10H8NNaO3S·4H2O . It has a molecular weight of 317.29 and is typically found in a solid state .

Synthesis Analysis

The preparation of Sodium 4-amino-1-naphthalenesulfonate involves the suspension of 4-amino-l -naphthalene sulfonic acid (10.0g, 44.8 mmol) in 10 ml MeOH. 5 N NaOMe (9 ml) is then added to the mixture, which is sonicated to effect complete solution .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, 7 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 317.054504 Da .Chemical Reactions Analysis

This compound can be used to prepare 1-bromo-4-naphthalenesulfonic acid, which is applicable as a phosphorophore in the detection of peptides by capillary electrophoresis .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is light sensitive, air sensitive, and hygroscopic . and contains 20.0 to 25.0% water .Applications De Recherche Scientifique

Wang et al. (1996) studied the coordination of Na+ ions in the compound, highlighting its potential in understanding ionic interactions and coordination chemistry (Wang et al., 1996).

Nithipatikom and Pollard (1985) explored the use of 4-amino-1-naphthalenesulfonate, sodium salt in Room-Temperature Phosphorescence Lifetime Spectrometry, demonstrating its application in analytical chemistry (Nithipatikom & Pollard, 1985).

Rongrong et al. (2014) measured solid–liquid equilibria in a ternary system involving sodium 1-naphthalenesulfonate, providing insights into its solubility and phase behavior, relevant for chemical engineering and materials science (Rongrong et al., 2014).

Zhao et al. (2017) studied the solubilities of sodium 1- and 2-naphthalenesulfonate in aqueous sodium hydroxide solutions, which is significant for optimizing industrial processes, particularly in the production of 2-Naphthol (Zhao et al., 2017).

Li et al. (2015) investigated the equilibrium solubility of sodium 1-naphthalenesulfonate in various solvent mixtures, providing valuable data for chemical processing and formulation studies (Li et al., 2015).

Weisz and Ito (2008) applied high-speed counter-current chromatography for the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt, demonstrating its role in the manufacture of dyes used as color additives (Weisz & Ito, 2008).

Lu et al. (2017) measured the solubility of sodium 1-naphthalenesulfonate and sodium 2-naphthalenesulfonate in organic solvents, contributing to the understanding of their behavior in various solvent systems (Lu et al., 2017).

Alonso et al. (1999) developed a method for the extraction and determination of naphthalenesulfonates in industrial effluents, underscoring its environmental and industrial significance (Alonso et al., 1999).

Safety and Hazards

Sodium 4-Amino-1-naphthalenesulfonate Tetrahydrate is classified as a warning hazard according to GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists or skin irritation occurs .

Propriétés

IUPAC Name |

sodium;4-aminonaphthalene-1-sulfonate;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na.4H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;;;;/h1-6H,11H2,(H,12,13,14);;4*1H2/q;+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNSDIXWBAQSLI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.O.O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NNaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

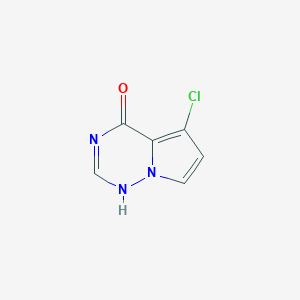

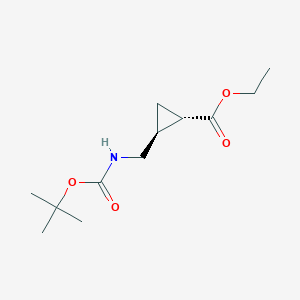

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)

![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)

![(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B8007567.png)